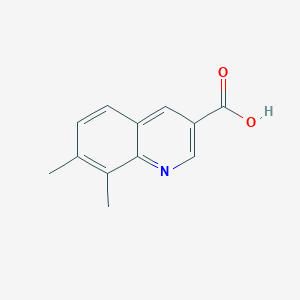

7,8-Dimethylquinoline-3-carboxylic acid

Beschreibung

Significance of the Quinoline (B57606) Carboxylic Acid Scaffold in Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in medicinal chemistry and materials science. When a carboxylic acid group is attached to this scaffold, it forms a quinoline carboxylic acid, a class of compounds that has garnered immense interest from researchers for its diverse biological activities. researchgate.net

Quinolines and their derivatives are not only prevalent in numerous natural products and alkaloids but have also become a key building block in the synthesis of a wide array of therapeutic agents. connectjournals.com The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the creation of compounds with a broad spectrum of pharmacological properties. Research has extensively documented the anti-inflammatory, anticancer, antibacterial, and antifungal activities of various quinoline carboxylic acid derivatives. researchgate.netconnectjournals.com This wide range of biological activity has cemented the quinoline carboxylic acid scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets.

Overview of Research Trajectories for 7,8-Dimethylquinoline-3-carboxylic acid

Research specifically focused on 7,8-Dimethylquinoline-3-carboxylic acid is primarily centered on its application as a building block in chemical synthesis and its use in the field of proteomics. While extensive biological activity studies for this exact compound are not widely published, its structural features, namely the dimethyl-substituted quinoline core and the carboxylic acid group, place it within a class of molecules with significant research potential.

The primary documented application of 7,8-Dimethylquinoline-3-carboxylic acid is in proteomics research. connectjournals.com Proteomics involves the large-scale study of proteins, and this compound likely serves as a specialized chemical tool or reagent in this field, although the specific methodologies of its use are not detailed in publicly available literature.

The synthesis of 7,8-Dimethylquinoline-3-carboxylic acid and its derivatives can be achieved through established methods for quinoline synthesis, such as the Gould-Jacobs reaction or the Pfitzinger reaction, which involve the condensation of anilines with other reagents to form the quinoline ring system.

While direct biological data on 7,8-Dimethylquinoline-3-carboxylic acid is limited, research on closely related compounds offers insights into its potential properties. For instance, derivatives of 7,8-dimethylquinolines have been investigated for their antimicrobial and antifungal activities. connectjournals.com Furthermore, studies on other substituted quinoline-3-carboxylic acids have explored their potential as P2X7R antagonists, which are relevant for conditions like cancer, and as inhibitors of enzymes like MRP2. nih.govnih.gov

Table 1: Physicochemical Properties of 7,8-Dimethylquinoline-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | connectjournals.com |

| Molecular Weight | 201.22 g/mol | connectjournals.com |

| CAS Number | 71082-60-5 | connectjournals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRULEXYPJZHNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C=C2C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589156 | |

| Record name | 7,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-60-5 | |

| Record name | 7,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 7,8 Dimethylquinoline 3 Carboxylic Acid and Its Analogs

Established Synthetic Routes to Quinoline-3-carboxylic Acid Derivatives

The synthesis of the quinoline-3-carboxylic acid framework can be achieved through several established routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedländer Condensation Approaches

The Friedländer synthesis is a cornerstone in quinoline (B57606) chemistry, traditionally involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.orgjk-sci.comwikipedia.orgorganic-chemistry.org This reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Two primary mechanisms have been proposed. The first involves an aldol addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, which then dehydrates to form an unsaturated intermediate. Subsequent imine formation and a second dehydration step yield the quinoline product. An alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and then dehydration. wikipedia.org

Modern variations of the Friedländer annulation have employed a wide range of catalysts to improve yields and broaden the reaction's applicability under milder conditions. These include:

Lewis acids and inorganic catalysts : Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used effectively at ambient temperatures. acs.org Neodymium(III) nitrate hexahydrate and other Lewis acids have also proven to be efficient catalysts. wikipedia.org

Brønsted acids : Catalysts such as p-toluenesulfonic acid have been utilized, often under solvent-free conditions with microwave irradiation to accelerate the reaction. organic-chemistry.org

Iodine : Molecular iodine serves as a highly efficient catalyst for the Friedländer annulation. organic-chemistry.org

Heterogeneous catalysts : To enhance environmental friendliness and catalyst recyclability, solid acid catalysts like Nafion NR50 have been successfully used, particularly with microwave assistance. mdpi.comtandfonline.com

A notable advancement is the catalytic desymmetric Friedländer condensation, which utilizes chiral phosphoric acid to construct cyclobutanone-fused quinolines with high enantioselectivity. rsc.org

Table 1: Catalysts in Friedländer Synthesis of Quinolines

| Catalyst Type | Specific Catalyst Example | Key Features | Reference(s) |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Works at ambient temperature. | acs.org |

| Brønsted Acid | p-Toluenesulfonic acid | Effective under solvent-free, microwave conditions. | organic-chemistry.org |

| Halogen | Molecular Iodine | Highly efficient catalysis. | organic-chemistry.org |

| Heterogeneous | Nafion NR50 | Reusable, environmentally friendly. | mdpi.comtandfonline.com |

| Chiral Acid | Chiral Phosphoric Acid | Enables asymmetric synthesis. | rsc.org |

Palladium-Catalyzed Decarbonylative Cross-Coupling Strategies

Palladium catalysis offers powerful tools for C-C and C-N bond formation in quinoline synthesis. nih.gov Decarboxylative cross-coupling reactions, in particular, have been established as a practical method for creating substituted quinolones. One such strategy involves the reaction of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides. This process, facilitated by a bimetallic system of palladium(II) bromide and silver carbonate, produces a variety of 3-(hetero)aryl-4-quinolinones in good to excellent yields. acs.org

Other palladium-catalyzed approaches include the carbonylative annulation of internal alkynes by N-substituted o-iodoanilines. capes.gov.br In these reactions, the substituent on the nitrogen atom of the aniline (B41778) is critical for achieving high yields. The process typically results in the loss of the nitrogen substituent, yielding N-unsubstituted 2-quinolones. capes.gov.br Tandem reactions, such as the palladium-catalyzed denitrogenative addition of o-aminocinnamonitriles with arylhydrazines followed by intramolecular cyclization, also provide an efficient pathway to 2-arylquinolines. nih.gov

Copper-Catalyzed Cascade Cyclization Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative for quinoline synthesis. A significant development is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This one-pot method efficiently forms both C-N and C-C bonds, yielding 2-substituted quinolines with high selectivity. The reaction typically employs copper(I) chloride (CuCl) and iodine under aerobic conditions. Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org

These copper-catalyzed methods are noted for their operational simplicity and tolerance of a wide range of functional groups, making them suitable for creating structurally diverse quinoline derivatives. organic-chemistry.org Furthermore, copper(I)/N-heterocyclic carbene complexes have been shown to catalyze the hydrogenation of α,β-unsaturated carboxylic acid derivatives, which are common precursors in quinoline synthesis. rsc.org

Annulation Reactions in Quinoline Synthesis

Annulation, or ring-forming, reactions are fundamental to constructing the quinoline scaffold. mdpi.com Beyond the classic Friedländer approach, various modern annulation strategies have been developed. Oxidative annulation techniques, in particular, have gained prominence. mdpi.com

One such method is the [4+2] annulation based on 2-azidobenzaldehydes. nih.gov These reactions can be used to synthesize a variety of substituted quinolines. For example, the reaction of 2-azidobenzaldehydes with carbonyl compounds can proceed through intermediates that undergo an intramolecular aza-Wittig reaction to yield 2,3-substituted quinolines. nih.gov Another approach involves a formal [3+2+1] annulation using an acidic iodine-DMSO system that converts amino acids (like aspartates or phenylalanines) and anilines into quinoline-3-carboxylates. organic-chemistry.org

Transition metal-catalyzed C-H activation pathways are also a key feature of modern annulation reactions. Ruthenium, rhodium, and cobalt catalysts have been employed to facilitate the annulation of substrates like enaminones with anthranils or the reaction of anilines with alkynes, leading to functionalized quinolines. mdpi.com

Targeted Synthesis of 7,8-Dimethylquinoline-3-carboxylic acid and its Precursors

While general methods provide access to the quinoline-3-carboxylic acid core, specific strategies are required for the targeted synthesis of derivatives like 7,8-Dimethylquinoline-3-carboxylic acid.

Synthesis via Arylmethyl Azides and Domino Reactions

A convenient and efficient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, including the direct precursor to 7,8-Dimethylquinoline-3-carboxylic acid, has been developed using arylmethyl azides in a domino process. rsc.orgnih.govrsc.org This methodology begins with the corresponding arylmethyl azide (B81097), in this case, 1-(azidomethyl)-2,3-dimethylbenzene, which is prepared from 2,3-dimethylbenzyl alcohol. rsc.org

The key steps of the domino reaction are:

Rearrangement : The arylmethyl azide undergoes an acid-promoted rearrangement to form an N-aryl iminium ion. nih.govrsc.org

Addition : This reactive intermediate adds to ethyl 3-ethoxyacrylate. nih.govrsc.org

Cyclization : An intramolecular electrophilic aromatic substitution occurs, closing the quinoline ring. nih.govrsc.org

Elimination and Oxidation : The final steps involve elimination and subsequent oxidation to afford the aromatic quinoline system. nih.govrsc.org

This process has been successfully applied to synthesize ethyl 7,8-dimethylquinoline-3-carboxylate in high yield (83%). rsc.org The final step to obtain 7,8-Dimethylquinoline-3-carboxylic acid involves the hydrolysis of the ethyl ester, a standard procedure typically carried out under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) solution.

Table 2: Synthesis and Characterization of Ethyl 7,8-dimethylquinoline-3-carboxylate

| Property | Data | Reference |

| Yield | 83% | rsc.org |

| Appearance | White solid | rsc.org |

| Melting Point | 78-79 °C | rsc.org |

| ¹H NMR (300 MHz, CDCl₃) δ | 9.42 (s, 1H), 8.72 (s, 1H), 7.64 (d, 1H, J = 8.4 Hz), 7.40 (d, 1H, J = 8.1 Hz), 4.46 (q, 2H, J = 6.9 Hz), 2.76 (s, 3H), 2.52 (s, 3H), 1.45 (t, 3H, J = 6.9 Hz) | rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) δ | 165.7, 148.74, 148.68, 140.0, 138.6, 134.6, 130.2, 126.0, 125.0, 121.9, 61.2, 20.9, 14.3, 13.3 | rsc.org |

| HRMS (APCI) m/z | Calculated for C₁₄H₁₆NO₂ (M+H)⁺: 230.1176, Found: 230.1172 | rsc.org |

Oxidation of Methyl-Substituted Quinoline Intermediates

The oxidation of methyl groups on the quinoline ring is a key transformation for the synthesis of quinoline carboxylic acids. The reactivity of these methyl groups is influenced by their position on the quinoline scaffold. Generally, a methyl group at the 4-position is more susceptible to oxidation compared to those on the benzene (B151609) ring portion of the quinoline. pvamu.edu This selective oxidation is crucial for producing intermediates that can be further elaborated into more complex molecules.

Various oxidizing agents have been employed for this transformation, with the choice of reagent being critical to avoid unwanted side reactions, such as the oxidation of the quinoline ring itself. youtube.com Common methods include the use of hypervalent iodine(III) reagents, which allow for the chemoselective oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes under mild, metal-free conditions. researchgate.net These aldehydes can then be further oxidized to the carboxylic acid. Another approach involves enzymatic oxidation, which offers a green and efficient strategy for the site-selective oxidation of quinoline derivatives. rsc.org For instance, microbial degradation can initiate hydroxylation at specific carbon-hydrogen bonds, leading to the formation of various oxidized products. rsc.org

The relative stability of the pyridine (B92270) and benzene rings within the quinoline system also plays a role in the oxidation process. The benzene ring is generally more susceptible to attack than the more stable pyridine nucleus. pvamu.edu This differential reactivity allows for a degree of control over the oxidation outcome.

Table 1: Oxidation of Methyl-Substituted Quinolines

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| 4-Methylquinoline | Hypervalent iodine(III) reagent, DMSO, rt, 48h | Quinoline-4-carbaldehyde | Good | researchgate.net |

| 4-Methylquinoline | Selenium catalyst, H₂SO₄ | Pyridine carboxylic acid | - | pvamu.edu |

| Quinolepidene | Chromic acid | Various oxidation products | - | pvamu.edu |

Approaches for 4-Hydroxylation and Methyl Substitution

The introduction of a hydroxyl group at the 4-position of the quinoline ring is a common strategy in the synthesis of biologically active quinoline derivatives. This transformation is often achieved through cyclization reactions of appropriately substituted anilines with β-ketoesters, such as in the Gould-Jacobs reaction. chemicalbook.com For instance, the synthesis of 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be accomplished through the cyclization of substituted anilines with β-keto esters, followed by hydrolysis of the resulting ester.

The Gould-Jacobs reaction involves the initial reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis under basic conditions, for example, using sodium hydroxide in ethanol, yields the desired 4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the final product.

Methyl substitution on the quinoline ring is typically incorporated from the starting aniline derivative. For example, to synthesize 7,8-dimethylquinoline (B1340081) derivatives, a 2,3-dimethylaniline (B142581) would be used as the starting material in a cyclization reaction like the Gould-Jacobs or Pfitzinger synthesis.

Table 2: Synthesis of 4-Hydroxy-Substituted Quinoline Carboxylic Acids

| Starting Material | Reagent/Conditions | Intermediate Product | Final Product | Yield (%) | Reference |

| Substituted aniline, β-ketoester | Cyclization, Esterification | Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid | ~70-85 (analog) | |

| Ester of 4-hydroxy-8-methylquinoline-3-carboxylic acid | 4% NaOH in ethanol, reflux, 5h | - | 4-Hydroxy-8-methylquinoline-3-carboxylic acid | 50 | chemicalbook.com |

Derivatization Strategies and Functional Group Transformations

The 7,8-dimethylquinoline-3-carboxylic acid scaffold provides multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the carboxylic acid moiety and substitutions on the quinoline ring.

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group at the 3-position is a key site for derivatization through nucleophilic acyl substitution reactions. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to the replacement of the hydroxyl group. The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride or an anhydride. libretexts.org

Common nucleophilic acyl substitution reactions include esterification and amidation. Esters can be formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amides are synthesized by reacting the carboxylic acid, or its more reactive derivative, with a primary or secondary amine. libretexts.org These reactions provide a straightforward route to a variety of ester and amide derivatives of 7,8-dimethylquinoline-3-carboxylic acid.

The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. nih.gov

Modifications at the Carboxylic Acid Moiety

Beyond simple ester and amide formation, the carboxylic acid group can undergo a variety of other transformations. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. libretexts.org The carboxylic acid functionality also allows for the formation of more complex structures through coupling reactions. For instance, the carboxylic acid can be coupled with other molecules containing amine or alcohol groups using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). pressbooks.pub

The synthesis of bisquinoline systems can be achieved by reacting a halo-methylquinoline derivative with a hydroxyquinoline, followed by hydrolysis of the ester group to the carboxylic acid. bldpharm.com This demonstrates the utility of the carboxylic acid group as a handle for constructing larger, more complex molecular architectures.

Quinoline Ring Substitutions and Functionalization

The quinoline ring itself is amenable to various substitution and functionalization reactions, primarily through electrophilic and nucleophilic substitution. Electrophilic substitution reactions on the quinoline ring, such as nitration or halogenation, typically occur on the benzene ring portion, with positions 5 and 8 being the most favored due to the stability of the resulting cationic intermediates. quimicaorganica.org

The presence of the dimethyl groups at positions 7 and 8 will influence the regioselectivity of further substitutions. Functionalization can also be achieved through C-H activation, a powerful strategy for the direct introduction of new functional groups onto the quinoline scaffold. researchgate.net Metal-catalyzed reactions, for example, using palladium or rhodium catalysts, can enable the site-selective functionalization of the quinoline ring. researchgate.net

Furthermore, the nitrogen atom in the quinoline ring can be oxidized to the N-oxide, which can then direct further functionalization to the C2 position. researchgate.net These diverse functionalization strategies allow for the fine-tuning of the electronic and steric properties of the 7,8-dimethylquinoline-3-carboxylic acid core, enabling the synthesis of a wide array of derivatives for various research applications.

Computational and Theoretical Investigations

Ab Initio Quantum Chemical Calculations

As of the latest literature surveys, specific ab initio quantum chemical calculations for 7,8-Dimethylquinoline-3-carboxylic acid have not been reported in publicly available scientific journals. While computational studies, including quantum chemical methods, have been performed on various quinoline (B57606) derivatives to investigate their electronic properties, molecular structures, and reactivity, dedicated research on the 7,8-dimethyl substituted variant is not available. electrochemsci.orgmassey.ac.nz Such calculations, were they to be performed, would provide valuable insights into the molecule's geometry, electronic charge distribution, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties from first principles, without reliance on empirical parameters.

In-Silico Mechanistic Probes for Molecular Interactions

There is a lack of specific in-silico studies in the available scientific literature that probe the molecular interactions of 7,8-Dimethylquinoline-3-carboxylic acid. Research on other quinoline-3-carboxylic acid derivatives has utilized in-silico techniques such as molecular docking to predict binding affinities and interaction patterns with biological targets like DNA and various enzymes. researchgate.netnih.govnih.gov These computational methods are instrumental in drug discovery for elucidating potential mechanisms of action and guiding the design of new therapeutic agents. nih.govresearchgate.net However, detailed mechanistic probes and molecular dynamics simulations for 7,8-Dimethylquinoline-3-carboxylic acid itself have not been published.

Applications in Materials Science

Development of Advanced Functional Materials

Quinoline (B57606) derivatives are utilized in the creation of advanced functional materials, including specialized polymers and coatings. The carboxylic acid group in 7,8-Dimethylquinoline-3-carboxylic acid can serve as a reactive handle to incorporate the quinoline moiety into larger polymer chains through esterification or amidation reactions. This could potentially enhance the thermal stability, and mechanical properties of the resulting polymers.

For instance, the incorporation of quinoline units into polymer backbones has been explored to develop materials with improved performance characteristics. While direct studies on 7,8-Dimethylquinoline-3-carboxylic acid are not available, a related compound, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, has been noted for its contribution to the development of advanced materials like polymers and coatings, where it is suggested to enhance their properties through its unique chemical structure. The dimethyl groups at the 7 and 8 positions can influence the solubility and processing characteristics of such materials.

Exploration in Optoelectronic and Photophysical Applications

The photophysical properties of quinoline compounds make them attractive for applications in optoelectronics. These properties are often associated with the π-conjugated system of the quinoline ring. The specific substitution pattern on the ring can significantly influence the electronic energy levels (HOMO and LUMO) and, consequently, the material's interaction with light.

Although there is no specific research on the optoelectronic applications of 7,8-Dimethylquinoline-3-carboxylic acid, the broader family of quinoline derivatives has been investigated for use in Organic Light Emitting Diodes (OLEDs) and other electronic devices. The carboxylic acid group could be used to anchor the molecule to surfaces or to create more complex structures for these applications. The electronic effects of the dimethyl substituents would also play a role in tuning the photophysical behavior.

Photoluminescent Properties and Potential for Emission Tuning

The photoluminescence of quinoline derivatives is a well-documented phenomenon, often arising from π-π* transitions within the aromatic system. This property is highly sensitive to the chemical environment and the nature of substituents on the quinoline ring. 7,8-Dimethylquinoline-3-carboxylic acid, with its electron-donating dimethyl groups and electron-withdrawing carboxylic acid group, presents a structure that could exhibit interesting luminescent properties.

Furthermore, the carboxylic acid and the nitrogen atom of the quinoline ring provide ideal coordination sites for metal ions. The formation of metal complexes with quinoline-based ligands is a common strategy to create highly luminescent materials. The choice of metal ion and the coordination geometry can be used to tune the emission color and efficiency of the resulting complex. While no photoluminescence data for complexes of 7,8-Dimethylquinoline-3-carboxylic acid are available, studies on other quinoline-metal complexes demonstrate the potential of this approach for developing new phosphorescent and fluorescent materials.

Below is a hypothetical data table illustrating the kind of photophysical data that would be relevant for this compound if it were to be characterized for such applications.

| Property | Hypothetical Value |

| Absorption Maximum (λ_abs) | ~320-350 nm |

| Emission Maximum (λ_em) | ~400-450 nm |

| Quantum Yield (Φ) | 0.1 - 0.5 |

| Excited State Lifetime (τ) | 1-10 ns |

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Molecular Probes for Enzyme Function Elucidation

7,8-Dimethylquinoline-3-carboxylic acid is recognized as a valuable compound for proteomics research, serving as a molecular probe to investigate enzyme function. scbt.com Its rigid, heterocyclic structure and potential for specific molecular interactions allow it to be used in the study of complex biological pathways. researchgate.net Quinoline (B57606) carboxylic acid derivatives, in general, are a significant class of compounds for developing enzyme inhibitors. nih.gov

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that plays a critical role in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.govnih.gov The inhibition of DHODH can halt cell cycle progression, making it a target for various therapeutic areas. nih.govnih.gov

Quinoline-3-carboxylic acids are known to be potent inhibitors of DHODH. nih.gov Structural similarity to the established DHODH inhibitor brequinar (B1684385) suggests that these compounds occupy a similar lipophilic binding pocket. nih.gov In-silico and co-crystal structure studies have provided detailed insights into the inhibitory mechanism. The carboxylate group of the quinoline inhibitor is crucial for its activity, forming a salt bridge with Arginine-136 (R136) and a potential hydrogen bond with Glutamine-47 (Q47) in the enzyme's active site. nih.gov Further structure-guided design has led to the development of potent analogs that form novel hydrogen bond interactions. For instance, a cocrystal structure of a related quinoline-based inhibitor with DHODH revealed a novel water-mediated hydrogen bond interaction with Threonine-63 (T63). nih.govosti.gov Another optimized analog, a 1,7-naphthyridine, was shown to form a direct hydrogen bond with Tyrosine-356 (Y356). nih.govosti.gov These findings highlight the specific molecular interactions that drive the potent inhibition of DHODH by this class of compounds.

Table 1: DHODH Inhibitory Activity of Quinoline-Based Analogs

| Compound | Description | DHODH IC₅₀ | Reference |

|---|---|---|---|

| Lead Compound (3) | Initial quinoline-based lead | 0.250 ± 0.11 μM | nih.gov |

| Analog 41 | Potent quinoline-based analog | 9.71 ± 1.4 nM | nih.govosti.gov |

| Analog 43 | Quinoline-based analog forming H-bond with T63 | 26.2 ± 1.8 nM | nih.govosti.gov |

| Analog 46 | 1,7-Naphthyridine analog forming H-bond with Y356 | 28.3 ± 3.3 nM | nih.govosti.gov |

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. researchgate.net Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs. nih.govmdpi.com

Research into 4-carboxyl quinoline derivatives has identified them as selective COX-2 inhibitors. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the quinoline ring is critical for activity. Specifically, the presence of lipophilic substituents at the C-7 and C-8 positions, such as the methyl groups in 7,8-Dimethylquinoline-3-carboxylic acid, is considered important for potent COX-2 inhibitory activity. researchgate.net Molecular modeling studies of a related compound docked into the COX-2 active site showed that the carboxyl group can interact with Arginine-120 (Arg120), while a substituent on the C-2 phenyl ring orients into the secondary pocket of the enzyme, interacting with residues such as Arginine-513 (Arg513), Phenylalanine-518 (Phe518), and Valine-523 (Val523). researchgate.net This dual interaction pattern is a hallmark of many selective COX-2 inhibitors. nih.gov

Table 2: COX-2 Inhibitory Activity of a Representative 4-Carboxyl Quinoline Analog

| Compound | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | 0.043 µM | >513 | researchgate.net |

| Celecoxib (Reference Drug) | 0.060 µM | 405 | researchgate.net |

Interrogation of Cellular Processes

The biological effects of quinoline-3-carboxylic acid derivatives have been studied at the cellular level. Fluorescence microscopy studies on related compounds have shown that they can induce apoptosis, a form of programmed cell death. researchgate.net This process was visually confirmed by observations of nuclear blebbing, a hallmark of apoptosis, suggesting that the compound's mechanism involves interaction with DNA, leading to condensation or damage. researchgate.net Furthermore, as inhibitors of DHODH, these compounds can halt the cell cycle in the S-phase, a phase that requires a high concentration of nucleotides for DNA replication. nih.gov The acidic environment often found in tumor tissues may enhance the absorption of these weakly acidic compounds, potentially leading to selective activity in cancer cells over non-cancerous cells. researchgate.netnih.gov

Nucleic Acid Binding Studies and Interaction Mechanisms

The interaction of quinoline derivatives with nucleic acids is a key area of investigation. These small molecules are capable of binding to DNA in a non-covalent manner, which can interfere with cellular processes like replication. esr.ie

In silico studies have provided strong evidence that quinoline-3-carboxylic acid derivatives can act as DNA minor groove binding agents. researchgate.netnih.gov Molecular docking simulations with a DNA dodecanucleotide sequence, d(CGCGAATTCGCG), showed that a lead compound from this class binds preferentially to the A/T-rich minor groove region of a B-DNA duplex. researchgate.netnih.gov The binding is stabilized by both major and minor hydrogen bonds. researchgate.netnih.gov Molecules that bind to the minor groove must possess a concave shape that complements the helical curvature of the groove. nih.gov The binding process is often entropically driven, involving the displacement of water molecules from the "spine of hydration" within the groove. esr.ie

Hydrogen bonding is a critical determinant of the interaction between 7,8-Dimethylquinoline-3-carboxylic acid derivatives and their biological targets. nih.govnih.gov The carboxylic acid group is a versatile hydrogen bond donor and acceptor. nih.govmdpi.com

With Enzymes: As detailed previously, the carboxylate group is vital for binding to both DHODH and COX-2. In DHODH, it forms key electrostatic interactions with Arginine-136 and Glutamine-47. nih.gov In COX-2, a similar crucial interaction occurs with Arginine-120. researchgate.net These hydrogen bonds anchor the inhibitor within the enzyme's active site, contributing significantly to its inhibitory potency.

With Nucleic Acids: In the context of DNA binding, computational studies predict that the carbonyl group of the quinoline-3-carboxylic acid scaffold can function as a hydrogen bond donor/acceptor, forming interactions with the nucleic acid bases adenine (B156593) and guanine (B1146940) within the minor groove. researchgate.netnih.gov This interaction pattern is fundamental to the stable binding and recognition of the DNA sequence. nih.gov

Role in Proteomics Research

Currently, the direct application and detailed mechanistic role of 7,8-Dimethylquinoline-3-carboxylic acid in proteomics research are not well-documented in peer-reviewed studies. Commercial suppliers list the compound as a reagent for proteomics research, suggesting its potential utility in this field. scbt.com However, specific examples of its use, such as in protein labeling, as a component of activity-based probes, or in the stabilization of protein-protein interactions for mass spectrometry analysis, are yet to be described in the scientific literature.

The general structure of quinoline derivatives allows for a wide range of chemical modifications, making them versatile scaffolds. It is plausible that 7,8-Dimethylquinoline-3-carboxylic acid could be functionalized to create tools for chemical proteomics. For instance, the carboxylic acid group could be activated to form covalent bonds with specific amino acid residues, or the quinoline ring system could serve as a recognition motif for particular protein-binding pockets. However, without dedicated studies on this compound, its precise role remains speculative.

Table 1: Potential, but currently unconfirmed, applications of 7,8-Dimethylquinoline-3-carboxylic acid in proteomics.

| Potential Application | Rationale | Confirmation Status |

| Chemical Probe Scaffold | The quinoline core can be modified with reporter tags or reactive groups. | Not confirmed in literature |

| Affinity-Based Protein Profiling | The compound could be immobilized to identify binding partners. | Not confirmed in literature |

| Fragment-Based Screening | The core structure may serve as a starting point for developing protein ligands. | Not confirmed in literature |

Structure-Activity Relationship (SAR) Studies in Biological Systems

Detailed Structure-Activity Relationship (SAR) studies focusing specifically on 7,8-Dimethylquinoline-3-carboxylic acid and its derivatives are not extensively available. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

Research on the broader class of quinoline-3-carboxylic acids has established several key principles that may offer insights into the potential SAR of the 7,8-dimethyl substituted variant:

The Carboxylic Acid Group: The carboxyl group at the 3-position is often critical for biological activity, frequently participating in key hydrogen bonding interactions with target proteins.

The Quinoline Ring System: The bicyclic aromatic structure provides a rigid scaffold that can engage in π-stacking and hydrophobic interactions within protein binding sites.

Substituents on the Benzo Ring: The nature and position of substituents on the benzene (B151609) portion of the quinoline ring can significantly modulate activity, selectivity, and pharmacokinetic properties. The methyl groups at the 7 and 8 positions of 7,8-Dimethylquinoline-3-carboxylic acid would be expected to influence its lipophilicity and steric profile, thereby affecting its interaction with biological targets.

Table 2: Hypothetical SAR considerations for 7,8-Dimethylquinoline-3-carboxylic acid based on general quinoline chemistry.

| Structural Feature | Potential Role in Biological Activity |

| Quinoline Core | Provides a rigid scaffold for interaction with biological targets. |

| 3-Carboxylic Acid | Likely acts as a key hydrogen bond donor/acceptor. |

| 7,8-Dimethyl Substitution | Influences steric hindrance and lipophilicity, potentially affecting target binding and cell permeability. |

Further in vitro and in silico studies are necessary to elucidate the specific biological targets of 7,8-Dimethylquinoline-3-carboxylic acid and to establish a clear structure-activity relationship for this compound and its analogues. Such research would be invaluable in determining its potential for therapeutic or biotechnological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-dimethylquinoline-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nitration, reduction, and functionalization steps. For example, 7,8-diaminoquinoline intermediates (e.g., ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate) can be prepared by reducing nitro precursors (e.g., 7-azido-8-nitroquinoline esters) using stannous chloride in ethanol . Methyl groups may be introduced via nucleophilic substitution or alkylation reactions at the 7 and 8 positions. The free carboxylic acid is often obtained through hydrolysis of ester intermediates under basic conditions (e.g., NaOH in methanol) . Key intermediates include 8-nitro-7-substituted precursors and their reduced diamino derivatives.

Q. How can researchers confirm the structural integrity of 7,8-dimethylquinoline-3-carboxylic acid using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm methyl group integration (δ ~2.5–3.0 ppm for CH) and the carboxylic acid proton (broad signal at δ ~12–14 ppm). IR spectroscopy can validate the carbonyl stretch (~1700 cm) and hydroxyl group of the carboxylic acid .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement and ORTEP-3 for visualization can resolve the spatial arrangement of methyl groups and the quinoline core. Powder XRD may assess crystallinity and polymorphic forms.

Advanced Research Questions

Q. How do the electronic and steric effects of 7,8-dimethyl substituents influence the antibacterial activity compared to other substituents in quinolone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare minimal inhibitory concentrations (MICs) of 7,8-dimethyl derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with analogues bearing fluoro, piperazinyl, or nitro groups . Methyl groups may enhance lipophilicity, improving membrane penetration but potentially reducing DNA gyrase binding due to steric hindrance.

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and molecular docking (e.g., with E. coli gyrase) to assess steric clashes or hydrophobic interactions .

Q. What strategies can be employed to resolve contradictions in biological activity data between 7,8-dimethylquinoline-3-carboxylic acid and its analogues?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., pH, bacterial strain, inoculum size) to minimize variability. Replicate experiments with controls like ciprofloxacin .

- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in certain strains. Compare intracellular accumulation via fluorescence tagging or radiolabeling .

- Structural Analog Testing : Synthesize derivatives with single methyl substitutions (7-Me or 8-Me) to isolate positional effects .

Q. What are the best practices for optimizing reaction conditions in the synthesis of 7,8-dimethylquinoline-3-carboxylic acid to enhance yield and purity?

- Methodological Answer :

- Stepwise Optimization :

Nitro Reduction : Replace stannous chloride with catalytic hydrogenation (Pd/C, H) for cleaner reduction of nitro groups .

Methylation : Use dimethyl sulfate or methyl iodide in DMF with KCO as a base, monitoring via TLC.

Hydrolysis : Optimize NaOH concentration (e.g., 10% w/v) and reaction time to prevent decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.